Toosendanin

Catalog No.
S604331
CAS No.
58812-37-6
M.F
C30H38O11
M. Wt
574.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Toosendanin

CAS Number

58812-37-6

Product Name

Toosendanin

IUPAC Name

[(1S,5R,10S,11S,15R)-4-acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate

Molecular Formula

C30H38O11

Molecular Weight

574.6 g/mol

InChI

InChI=1S/C30H38O11/c1-13(31)39-20-10-19(34)29-12-38-25(36)26(20,3)17(29)9-18(33)28(5)23(29)22(35)24(40-14(2)32)27(4)16(15-6-7-37-11-15)8-21-30(27,28)41-21/h6-7,11,16-21,23-25,33-34,36H,8-10,12H2,1-5H3/t16?,17?,18?,19?,20?,21?,23?,24?,25?,26-,27-,28-,29-,30-/m1/s1

InChI Key

NAHTXVIXCMUDLF-ZPVBCPNESA-N

SMILES

CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)O)O

Synonyms

toosendanin

Canonical SMILES

CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)O)O

Isomeric SMILES

CC(=O)OC1CC([C@@]23COC([C@@]1(C2CC([C@@]4(C3C(=O)C([C@@]5([C@]46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)O)O

Toosendanin, also known as 12-Acetoxyamoorastatin, is classified as a triterpenoid. It appears as colorless acicular crystals and possesses various pharmacological properties, including anti-inflammatory, analgesic, insecticidal, and significant anticancer effects. Its structure features a complex arrangement of rings that contribute to its biological activity and therapeutic potential .

Anti-cancer effects

Several studies have investigated the potential anti-cancer effects of toosendanin in various cancer cell lines, including those from:

  • Gastric cancer []
  • Lung cancer []
  • Pancreatic cancer []
  • Colorectal cancer []
  • Liver cancer []
  • Breast cancer []

These studies suggest that toosendanin may have anti-proliferative and pro-apoptotic effects, meaning it may inhibit the growth and proliferation of cancer cells and induce programmed cell death (apoptosis). However, the exact mechanisms by which toosendanin exerts these effects are still under investigation.

One potential mechanism involves the inhibition of vacuolar-type H+-translocating ATPase (V-ATPase), an enzyme involved in maintaining the acidic environment within cellular compartments called lysosomes. This acidic environment is crucial for various cellular processes, including the degradation of cellular waste and the activation of enzymes involved in cell death. By inhibiting V-ATPase, toosendanin may disrupt these processes and contribute to the death of cancer cells [].

That are essential for its functional modifications. Key reactions include:

  • Oxidation: The hemiacetal group at C-28 can be oxidized to a carboxylic acid using reagents like potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitutions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

These reactions facilitate the generation of various derivatives that may exhibit altered biological properties.

Toosendanin exhibits a wide range of biological activities:

  • Antitumor Effects: It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines by targeting the vacuolar-type H+-translocating ATPase (V-ATPase). This inhibition disrupts autophagy processes critical for cancer cell survival under stress conditions .
  • Antiviral Properties: Toosendanin has demonstrated efficacy against influenza A virus by inhibiting viral protein synthesis and expression when administered prior to infection .
  • Neuroprotective Effects: Research indicates that Toosendanin can inhibit the translocation of botulinum neurotoxin light chain in neuronal cells, showcasing its potential as a neuroprotective agent .

  • Formation of the AB-ring: Achieved through various organic reactions including oxidation and reduction.
  • Modification of Functional Groups: Strategic substitutions are performed to enhance biological activity.
  • Final Assembly: Combining fragments to yield the complete structure of Toosendanin .

Recent studies have reported successful semi-synthetic approaches that emphasize the importance of specific functional groups in determining biological activity.

Toosendanin has several promising applications:

  • Cancer Therapy: Due to its ability to inhibit autophagy and induce apoptosis in cancer cells, it is being explored as an adjunct therapy in chemotherapy regimens.
  • Antiviral Treatments: Its antiviral properties suggest potential use in treating viral infections such as influenza.
  • Pest Control: The insecticidal properties make it a candidate for developing natural pesticides .

Interaction studies have revealed that Toosendanin directly binds to V-ATPase, leading to inhibition of its activity. This interaction is crucial for its anticancer effects as it disrupts protective autophagy mechanisms in cancer cells. Additionally, studies have shown that Toosendanin does not impair the structural integrity of V-ATPase but rather interferes with its functional dynamics .

Toosendanin shares structural and functional similarities with several other compounds derived from the Melia genus or related triterpenoids. Here are some notable comparisons:

Compound NameSourceBiological ActivityUnique Features
28-deacetylsendaninMelia toosendanAntiviral against herpes simplex virusLacks acetoxy group compared to Toosendanin
LimonoidsMelia speciesAntimicrobial and antiviral propertiesBroad spectrum activity against various pathogens
AzadirachtinAzadirachta indicaInsecticidal propertiesUsed primarily in agricultural pest control

Toosendanin stands out due to its dual mode of action against both cancer cells and viral infections, making it a versatile compound for therapeutic exploration.

Molecular Composition

Toosendanin (C30H38O11, MW: 574.62 g/mol) is a limonoid featuring a β-substituted furan ring and a tetracyclic triterpene skeleton. Key structural elements include:

  • Furan ring: Critical for insecticidal activity.
  • Tetracyclic core: Comprising A, B, C, and D rings with multiple oxygenated functional groups.
  • Acetoxy groups: At C-4 and C-21 positions, influencing bioavailability.

Table 1: Physicochemical Properties of Toosendanin

PropertyValueSource
Melting Point170–175°C
SolubilityEthanol, Methanol, Acetone
Boiling Point~714°C (estimated)
Density1.2084 g/cm³
CAS Registry Number58812-37-6

Spectroscopic Characterization

  • NMR Analysis:1H and 13C NMR spectra confirm the presence of four methyl groups, two acetoxy moieties, and a furan proton signal at δ 7.35 ppm.
  • Mass Spectrometry: High-resolution ESI-MS reveals a sodium adduct [M+Na]+ at m/z 597.2308.

Basic Chemical Identification

Toosendanin represents a highly complex tetracyclic triterpenoid compound with the molecular formula C30H38O11 and a molecular weight of 574.6 grams per mole [1]. The compound is officially registered under the Chemical Abstract Service number 58812-37-6 and is catalogued in the PubChem database with the compound identifier 9851101 [1] [2]. The International Union of Pure and Applied Chemistry systematic name for toosendanin is [(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16R,19S,21R)-4-acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate [5].

The compound is known by several alternative names in scientific literature, including Chuanliansu, 28-Deacetylsendanin, and 12-Acetoxyamoorastatin [2] [5]. Toosendanin is naturally derived from Melia toosendan Sieb. et Zucc, a medicinal plant species traditionally used in Chinese medicine [2] [6].

PropertyValue
Chemical NameToosendanin
Molecular FormulaC30H38O11
Molecular Weight574.6 g/mol
Chemical Abstract Service Number58812-37-6
PubChem Compound Identifier9851101
Natural SourceMelia toosendan Sieb. et Zucc
Alternative NamesChuanliansu, 28-Deacetylsendanin, 12-Acetoxyamoorastatin

Structural Classification and Chemical Family

Toosendanin belongs to the limonoid family of natural products, which are classified as tetranortriterpenoids [1] [11]. Limonoids are characterized by a fundamental 4,4,8-trimethylfuranylsteroid skeleton derived from euphane or tirucallane triterpenoid precursors [12]. The compound specifically falls within the trichilin class of limonoids, which is distinguished by the presence of a C-19/C-29 bridged acetal structure and 14,15-epoxide moieties [11] [19].

The structural framework of toosendanin consists of a complex hexacyclic system with the designation 9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosane core [3] [5]. This intricate molecular architecture places toosendanin among the most structurally complex naturally occurring limonoids identified from the genus Melia [11] [15].

Molecular Architecture and Functional Groups

The molecular structure of toosendanin incorporates multiple distinct functional groups that contribute to its chemical properties and biological activity [2] [6]. The compound contains two acetoxy groups positioned at specific stereochemical locations, three hydroxyl groups, one ketone functionality, and a characteristic β-substituted furan ring [2] [13]. Additionally, the structure features two ether bridges that contribute to the rigid polycyclic framework [2].

The compound exhibits fourteen defined stereocenters, with all stereochemical configurations established through single-crystal X-ray diffraction analysis [9] [30]. This high degree of stereochemical complexity contributes to the compound's unique three-dimensional structure and its specific biological properties [9].

PropertyValue
Structural ClassTetracyclic triterpenoid (limonoid)
Functional GroupsAcetoxy groups (2), hydroxyl groups (3), ketone (1), furan ring (1), ether bridges (2)
Stereocenters14 stereocenters
Defined Stereocenters14 of 14 defined
Absolute Configuration MethodSingle-crystal X-ray diffraction

Physical and Chemical Properties

Toosendanin manifests as white acicular crystals with a characteristic bitter taste and odorless profile [2]. The compound exhibits a melting point range of 170-175°C and an estimated boiling point of 555.97°C [2] [8]. The density of toosendanin is approximately 1.2084 grams per cubic centimeter, with an estimated refractive index of 1.5970 [2].

The exact mass of toosendanin is 574.24141202 grams per mole, corresponding to its monoisotopic mass [22]. The compound demonstrates specific solubility characteristics, being soluble in ethanol, methanol, ethyl acetate, acetone, and pyridine [2]. It shows slight solubility in hot water, chloroform, benzene, and ether, while remaining insoluble in petroleum ether [2].

PropertyValue
Physical FormWhite acicular crystals
ColorWhite to pale beige
OdorOdorless
TasteBitter
Melting Point170-175°C
Boiling Point (estimated)555.97°C
Density (estimated)1.2084 g/cm³
Exact Mass574.24141202 g/mol

Molecular Descriptors and Polar Properties

The topological polar surface area of toosendanin is 165.00 square angstroms, indicating significant polarity within the molecular structure [22] [38]. The compound contains eleven hydrogen bond acceptor sites and three hydrogen bond donor sites, contributing to its capacity for intermolecular interactions [22] [38]. The molecule exhibits five rotatable bonds, reflecting moderate conformational flexibility [22].

The lipophilicity of toosendanin is characterized by an XLogP3 value of 0.7 and an Atomic LogP value of 1.47, indicating balanced hydrophilic and lipophilic properties [22] [38]. The compound has a formal charge of zero and consists of a single covalently-bonded unit [22]. The computational complexity score for toosendanin is 1190, reflecting the intricate nature of its molecular architecture [22].

PropertyValue
Hydrogen Bond Donors3
Hydrogen Bond Acceptors11
Topological Polar Surface Area165.00 Ų
Rotatable Bonds5
XLogP3 (lipophilicity)0.7
Structural Complexity1190 (computational complexity score)
Heavy Atom Count41

Spectroscopic and Chemical Identifiers

The International Chemical Identifier for toosendanin is InChI=1S/C30H38O11/c1-13(31)39-20-10-19(34)29-12-38-25(36)26(20,3)17(29)9-18(33)28(5)23(29)22(35)24(40-14(2)32)27(4)16(15-6-7-37-11-15)8-21-30(27,28)41-21/h6-7,11,16-21,23-25,33-34,36H,8-10,12H2,1-5H3/t16-,17-,18+,19-,20+,21+,23-,24-,25+,26+,27+,28+,29+,30+/m0/s1 [5]. The corresponding International Chemical Identifier Key is NAHTXVIXCMUDLF-RFNFAWMESA-N [5].

The canonical Simplified Molecular Input Line Entry System representation is CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)O)O [5]. The compound is assigned the MDL number MFCD00210564 and is catalogued in ChemSpider with the identifier 24534091 [3] [5].

PropertyValue
InChI KeyNAHTXVIXCMUDLF-RFNFAWMESA-N
ChemSpider ID24534091
MDL NumberMFCD00210564
European Community Number683-199-2
UNSPSC Code12352200
Predicted pKa12.15±0.70

Biosynthetic Origin and Natural Classification

Toosendanin originates from the biosynthetic transformation of tetracyclic triterpenoid precursors, specifically apotirucallane or apoeuphane skeletal frameworks [11] [19]. The biosynthetic pathway involves the oxidation of the Δ7-double bond to form a 7-epoxy intermediate, followed by a Wagner-Meerwein rearrangement of the methyl group at position 14 to carbon-8 [19]. This process introduces a hydroxyl group at position 7 and establishes a double bond at the C-14/15 position [19].

The final stages of limonoid biosynthesis involve the loss of four terminal carbons from the side chain, leading to the formation of the characteristic 17-β-furan ring system [19]. This transformation results in the establishment of the fundamental 4,4,8-trimethyl-steroid skeleton that defines the limonoid structural class [19]. Toosendanin specifically represents a highly oxidized and structurally modified member of this biosynthetic family [11].

XLogP3

0.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

574.24141202 g/mol

Monoisotopic Mass

574.24141202 g/mol

Heavy Atom Count

41

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Last modified: 08-15-2023

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